molecular formula C9H7N3O B8772891 3-(Pyridin-3-yl)-4,5-dihydroisoxazole-5-carbonitrile

3-(Pyridin-3-yl)-4,5-dihydroisoxazole-5-carbonitrile

Cat. No. B8772891
M. Wt: 173.17 g/mol
InChI Key: PASHWLNOQNKHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-3-yl)-4,5-dihydroisoxazole-5-carbonitrile is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyridin-3-yl)-4,5-dihydroisoxazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-3-yl)-4,5-dihydroisoxazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C9H7N3O/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7/h1-3,6,8H,4H2

InChI Key

PASHWLNOQNKHMA-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CN=CC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

) 1-Chloro-2,5-pyrrolidinedione (0.061 mol; 98%) was added portionwise to a mixture of 3-pyridinecarboxaldehyde, oxime (0.041 mol) and pyridine (0.32 ml) in CHCl3 (300 ml) and this mixture was stirred for 3 hours at 40° C. The mixture was cooled to RT. 2-Propenenitrile (0.041 mol) was added. N,N-diethylethanamine (0.061 mol) was added dropwise while the temperature was kept <35° C. The resulting reaction mixture was stirred overnight at RT. The crude mixture was washed with water, then extracted. The organic layer was separated, dried (Na2SO4), filtered and the solvent was evaporated. The residue was purified by two open column chromatography over silica gel ((I) eluent: CH2Cl2/2-propanone 96/4 and CH2Cl2/CH3OH 96/4; (II) hexane/EtOAc 4/1 and CH2Cl2/2-propanone 96/4). The pure fractions were collected and the solvent was evaporated, yielding 5.3 g (74%) of (±)-4,5-dihydro-3-(3-pyridinyl)-5-isoxazolecarbonitrile (interm. 14)
Quantity
0.061 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0.041 mol
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.041 mol
Type
reactant
Reaction Step Two
Quantity
0.061 mol
Type
reactant
Reaction Step Three

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